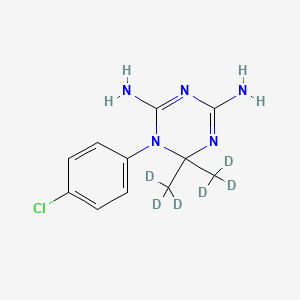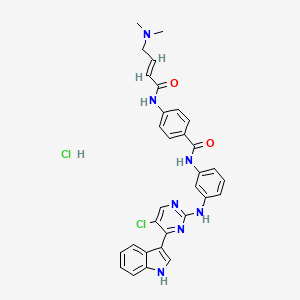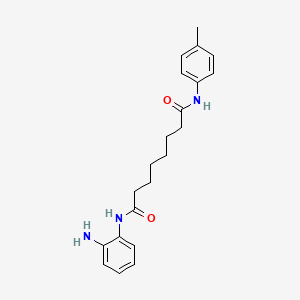
Mebeverine alcohol D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mebeverine alcohol D5 is the deuterium labeled Mebeverine alcohol, which is a metabolite of Mebeverine.
Scientific Research Applications
Investigative Implications
- Mebeverine, which metabolizes to form mebeverine-alcohol, is used for treating irritable bowel syndrome. It is noted for its instability and rapid metabolism. Mebeverine-alcohol can lead to false-positive amphetamine immunoassay results due to its precursor role in amphetamine-like compounds. This is significant in toxicological analysis and forensic investigations (Elliott & Burgess, 2006).
Metabolite Structure and Synthesis
- A study focused on the structure of mebeverine metabolites in human blood plasma, identifying mebeverine alcohol (MAL) as a minor metabolite. This research aids in understanding the pharmacokinetics and metabolic pathways of mebeverine (Moskaleva et al., 2019).
Effects on Nerve Fibres
- Mebeverine and its metabolites, including mebeverine-alcohol, were studied for their effects on mammalian non-myelinated nerve fibers. This research helps understand the drug's impact on the nervous system, particularly in how it influences ion channels and sodium-pump activity (Hertog & Akker, 1987).
Pharmacokinetic Studies
- A study developed a method for the simultaneous analysis of mebeverine metabolites in human plasma, including mebeverine alcohol. This research is crucial for pharmacokinetic studies and understanding the drug's behavior in the human body (Moskaleva et al., 2017).
Extraction and Analysis Techniques
- Research on supercritical fluid extraction/solid-phase extraction techniques for isolating mebeverine alcohol from plasma contributes to the development of advanced analytical methods for studying this metabolite (Liu et al., 1992).
properties
Molecular Formula |
C16H22D5NO2 |
|---|---|
Molecular Weight |
270.42 |
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |
InChI |
InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |
SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






